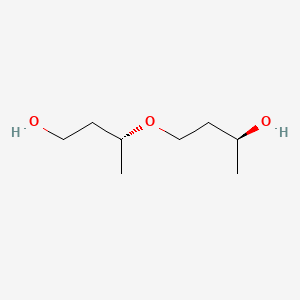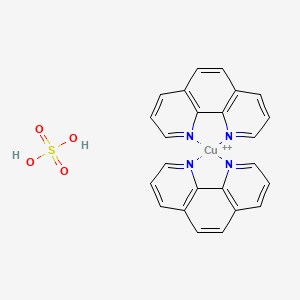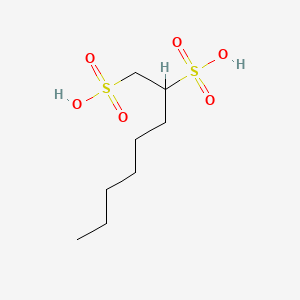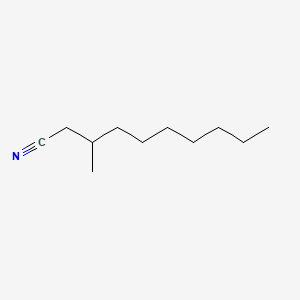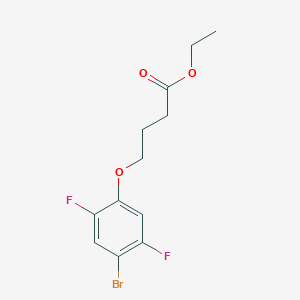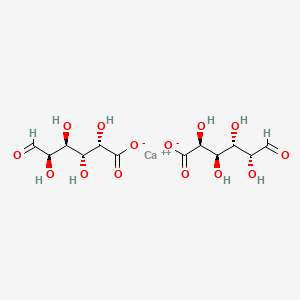
Calcium bis(D-galacturonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(D-galacturonate) is a calcium salt of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. D-galacturonic acid is a uronic acid derived from galactose, and its calcium salt form is used for its unique properties and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium bis(D-galacturonate) can be synthesized through the reaction of D-galacturonic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving D-galacturonic acid in water, followed by the gradual addition of calcium hydroxide or calcium chloride under controlled pH conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(D-galacturonate) involves the extraction of D-galacturonic acid from pectin-rich agricultural residues such as citrus peels and sugar beet pulp. The extracted D-galacturonic acid is then reacted with calcium hydroxide or calcium chloride in large-scale reactors. The process is optimized for high yield and purity, and the final product is obtained through filtration, drying, and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Calcium bis(D-galacturonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under acidic or basic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Calcium bis(D-galacturonate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in plant cell wall structure and metabolism.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in food products .
Mecanismo De Acción
The mechanism of action of calcium bis(D-galacturonate) involves its interaction with calcium-binding proteins and enzymes. It plays a role in calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmission, and cell division. The compound’s ability to release calcium ions in a controlled manner makes it valuable in medical and industrial applications .
Comparación Con Compuestos Similares
Calcium bis(D-galacturonate) can be compared with other calcium salts of uronic acids, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium supplements, calcium bis(D-galacturonate) is unique due to its origin from pectin and its potential applications in biodegradable materials and drug delivery systems. Similar compounds include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate .
Propiedades
Número CAS |
94087-89-5 |
|---|---|
Fórmula molecular |
C12H18CaO14 |
Peso molecular |
426.34 g/mol |
Nombre IUPAC |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
Clave InChI |
ILJIJWPWFKABMW-PDCYBDDKSA-L |
SMILES isomérico |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES canónico |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
